2-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
“2-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied for its potential pharmacological activities . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been reported to possess various pharmacological activities .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions . In one study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups . The compound is a derivative of pyridine, which is a basic heterocyclic organic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are purified and characterized using various analytical techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure . For example, one derivative of the compound has been reported to be a white solid with a melting point of 310–311 °C .Scientific Research Applications
Anticancer Activity
A notable application of compounds related to 2-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is in anticancer research. For instance, benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines, showing promising results. Some compounds exhibited moderate to high potency, comparable to or even exceeding that of known chemotherapy drugs like Doxorubicin (Ghorab & Al-Said, 2012). Additionally, novel N-(guanidinyl)benzenesulfonamides were synthesized, with some showing significant anticancer activity against human tumor breast cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
Chemical Synthesis and Reactions
The compound and its derivatives have been employed in various chemical syntheses and reactions. For instance, its role in the synthesis of novel heterocyclic systems, such as benzo[b]furans and pyridines, has been explored, contributing to advancements in organic chemistry and material science. These syntheses often involve complex reactions and provide insights into new molecular structures and their potential applications (Yue, Yao, & Larock, 2005).
Photocycloaddition and Luminescence
The compound has been studied in the context of photocycloaddition reactions, particularly involving bis-aromatic systems like pyridine and furan. These studies contribute to understanding photochemical reactions and their potential applications in material sciences, such as in the development of luminescent materials for OLED devices. The research on the synthesis of red fluorescent materials using derivatives of the compound demonstrates its potential application in advanced technology sectors (Gorohmaru et al., 2002).
Hydrogenation and Catalysis
Compounds related to this compound have been used in hydrogenation processes and as precatalysts in chemical reactions. This application is crucial in organic chemistry, where such compounds facilitate or modify chemical reactions, leading to the efficient synthesis of various products. The research in this area includes the development of new catalytic methods and understanding the role of different ligands in catalysis (Ruff et al., 2016).
Future Directions
The future directions for research on “2-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” include further studies on its pharmacological activities and potential therapeutic applications . There is also a need for more detailed studies on its synthesis, chemical reactions, and mechanism of action .
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . This might suggest that the compound could interact with its targets through similar mechanisms, but this is purely speculative without further information.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds are involved in, is a key process in organic synthesis . This reaction could potentially affect various biochemical pathways depending on the specific targets of the compound.
Properties
IUPAC Name |
2-cyano-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-9-14-3-1-2-4-17(14)24(21,22)20-11-13-5-6-16(19-10-13)15-7-8-23-12-15/h1-8,10,12,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUVVKKZFUHLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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